molecular formula C22H39Cl2N3O3 B12738177 Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride CAS No. 141312-20-1

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride

Cat. No.: B12738177
CAS No.: 141312-20-1
M. Wt: 464.5 g/mol
InChI Key: GIYSFGVWOAYVHP-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride is a chemical compound with the molecular formula C22H37N3O3·2HCl . This compound is known for its unique structure, which includes a heptyloxyphenyl group and an ethylpiperazinyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride typically involves the following steps:

    Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of heptyl alcohol with phenol in the presence of a catalyst to form the heptyloxyphenyl intermediate.

    Introduction of the Piperazinyl Group: The heptyloxyphenyl intermediate is then reacted with 4-ethylpiperazine under controlled conditions to introduce the piperazinyl group.

    Esterification: The final step involves the esterification of the intermediate with carbamic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-methyl-1-piperazinyl)ethyl ester
  • Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)propyl ester

Uniqueness

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyloxyphenyl and ethylpiperazinyl groups make it particularly interesting for research in various fields.

Properties

CAS No.

141312-20-1

Molecular Formula

C22H39Cl2N3O3

Molecular Weight

464.5 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C22H37N3O3.2ClH/c1-3-5-6-7-10-18-27-21-12-9-8-11-20(21)23-22(26)28-19-17-25-15-13-24(4-2)14-16-25;;/h8-9,11-12H,3-7,10,13-19H2,1-2H3,(H,23,26);2*1H

InChI Key

GIYSFGVWOAYVHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC.Cl.Cl

Origin of Product

United States

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